molecular formula C7H4Cl5N B14299950 6-Chloro-2,3-bis(dichloromethyl)pyridine CAS No. 113075-27-7

6-Chloro-2,3-bis(dichloromethyl)pyridine

Katalognummer: B14299950
CAS-Nummer: 113075-27-7
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: HCQJKSQUXXFNHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2,3-bis(dichloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H6Cl3N. This compound is characterized by the presence of a pyridine ring substituted with chloro and dichloromethyl groups. It is used as a building block in the synthesis of various chemical derivatives and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-bis(dichloromethyl)pyridine typically involves the chlorination of 2,3-dimethylpyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently chlorinated to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2,3-bis(dichloromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2,3-bis(dichloromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-2,3-bis(dichloromethyl)pyridine involves its interaction with specific molecular targets. The compound can coordinate with metal ions through the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can interfere with biological pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Bis(chloromethyl)pyridine: Another pyridine derivative with similar chloromethyl groups.

    2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of dichloromethyl.

    2-Chloro-6-methylpyridine: A simpler derivative with a single methyl group.

Uniqueness

6-Chloro-2,3-bis(dichloromethyl)pyridine is unique due to the presence of both chloro and dichloromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

113075-27-7

Molekularformel

C7H4Cl5N

Molekulargewicht

279.4 g/mol

IUPAC-Name

6-chloro-2,3-bis(dichloromethyl)pyridine

InChI

InChI=1S/C7H4Cl5N/c8-4-2-1-3(6(9)10)5(13-4)7(11)12/h1-2,6-7H

InChI-Schlüssel

HCQJKSQUXXFNHF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1C(Cl)Cl)C(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.